Internal vs Terminal pppApG Initiation on cRNA vs vRNA Promoters by Influenza Polymerase
Influenza virus RNA polymerase exhibits promoter-specific initiation strategies for pppApG synthesis. On the model cRNA promoter, pppApG synthesis is initiated internally (at residues 4 and 5), whereas on the model vRNA promoter, synthesis is initiated terminally (at residues 1 and 2) [1]. This dual initiation behavior is unique to pppApG as a de novo initiation product and is not observed with primer-based assays using ApG or GpG [1].
| Evidence Dimension | Initiation site on promoter |
|---|---|
| Target Compound Data | pppApG: internal initiation on cRNA promoter; terminal initiation on vRNA promoter |
| Comparator Or Baseline | ApG/GpG: primer-dependent initiation, no promoter-specific internal vs terminal divergence reported |
| Quantified Difference | Qualitative difference in initiation strategy: internal (cRNA) vs terminal (vRNA) for pppApG; no such differential for ApG |
| Conditions | In vitro transcription assays with recombinant influenza RNA polymerase and model cRNA/vRNA promoters [1] |
Why This Matters
This differential initiation behavior provides a diagnostic tool for distinguishing cRNA versus vRNA promoter utilization in viral replication studies.
- [1] Deng T, Vreede FT, Brownlee GG. Different de novo initiation strategies are used by influenza virus RNA polymerase on its cRNA and viral RNA promoters during viral RNA replication. J Virol. 2006;80(5):2337-2348. View Source
